molecular formula C9H8N4S B156373 2-Cyano-2-(phenyl-hydrazono)-thioacetamide CAS No. 1733-04-6

2-Cyano-2-(phenyl-hydrazono)-thioacetamide

Cat. No.: B156373
CAS No.: 1733-04-6
M. Wt: 204.25 g/mol
InChI Key: XUOXEDOPLLUZBF-UHFFFAOYSA-N
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Description

2-Cyano-2-(phenyl-hydrazono)-thioacetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide typically involves the reaction of cyanoacetohydrazide with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

Cyanoacetohydrazide+Phenyl isothiocyanateThis compound\text{Cyanoacetohydrazide} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} Cyanoacetohydrazide+Phenyl isothiocyanate→this compound

The reaction conditions, such as temperature and reaction time, can be optimized to achieve the highest yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-(phenyl-hydrazono)-thioacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Mechanism of Action

The mechanism of action of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydrazone functional group and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

1733-04-6

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

2-amino-N-anilino-2-sulfanylideneethanimidoyl cyanide

InChI

InChI=1S/C9H8N4S/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,12H,(H2,11,14)

InChI Key

XUOXEDOPLLUZBF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN=C(C#N)C(=S)N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\C#N)/C(=S)N

Canonical SMILES

C1=CC=C(C=C1)NN=C(C#N)C(=S)N

solubility

20.9 [ug/mL]

Synonyms

2-cyano-2-(phenylhydrazono)ethanethioamide

Origin of Product

United States

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